(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide
Description
(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is a thiazolidinone derivative with a cyano group, furan-2-ylmethyl, and substituted benzyl moieties. Its core structure resembles known anticancer agents targeting pathways such as PPARγ, VEGF, and EGFR .
Properties
IUPAC Name |
(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-17-9-11-20(12-10-17)29-25(31)23(14-19-7-4-3-6-18(19)2)33-26(29)22(15-27)24(30)28-16-21-8-5-13-32-21/h3-13,23H,14,16H2,1-2H3,(H,28,30)/b26-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPISXVNTLAGTA-XTCLZLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NCC3=CC=CO3)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)NCC3=CC=CO3)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available research findings regarding its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure
The compound can be characterized by its complex structure, which includes a thiazolidinone ring, a cyano group, and a furan moiety. Its chemical formula is , and it has been synthesized through various methods to evaluate its pharmacological potential.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity . A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| Caco-2 | 15.0 | Cell cycle arrest |
| MCF-7 | 10.8 | Inhibition of proliferation |
The anticancer efficacy was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. It was tested against Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .
Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound was administered in different concentrations. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial effects against clinical isolates of bacteria and fungi. The compound exhibited notable activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
Comparison with Similar Compounds
Structural Comparisons
The compound shares a thiazolidinone backbone with several analogs, differing in substituents at positions 3, 5, and the N-acetamide group. Key structural variations include:
Key Observations :
- R5 : The 2-methylbenzyl group balances hydrophobicity and steric effects, contrasting with bulkier substituents like 4-butylphenyl (), which may reduce solubility.
Physicochemical Properties
Comparative data on melting points, solubility, and synthetic yields:
Key Observations :
- The target compound’s lack of polar groups (e.g., -COOH in 5g ) suggests lower aqueous solubility than derivatives with carboxylic acid substituents.
- Bulky hydrophobic groups (e.g., 4-butylphenyl in ) likely reduce solubility compared to the target’s 2-methylbenzyl.
- Synthetic yields for analogs range from 76–83% (), suggesting efficient protocols for thiazolidinone derivatives.
Pharmacological Activity
While direct data for the target compound are unavailable, inferences are drawn from structurally related compounds:
Anticancer Activity:
- Compound 5e (): Exhibited IC50 values of 12–18 μM against MCF-7 and HepG2 cells, linked to PPARγ inhibition and VEGF pathway modulation .
- Compound 5f (): Showed similar potency, with enhanced activity attributed to the 4-methoxyphenyl group’s electron-donating effects.
- Target Compound : The 2-methylbenzyl and 4-methylphenyl groups may improve tumor penetration and target binding compared to 5e/5f, but this requires validation.
Binding Interactions:
- Molecular docking studies () highlight the role of the thiazolidinone core in hydrogen bonding with PPARγ’s active site. The cyano group in the target compound may strengthen this interaction.
- The furan-2-ylmethyl substituent could engage in π-π stacking with aromatic residues in VEGF receptors, similar to furan-containing analogs in .
SAR Insights
- Lipophilicity : Optimal logP (~3–4) is critical for bioavailability. The target compound’s substituents likely place it within this range, unlike overly hydrophobic analogs (e.g., 4-butylphenyl derivatives).
- Electron Effects: Electron-withdrawing groups (e.g., cyano) enhance stability and binding affinity, while electron-donating groups (e.g., methoxy in 5f) improve solubility but may reduce receptor interactions.
- Steric Hindrance : Bulky R5 groups (e.g., 2-methylbenzyl) balance steric effects and target compatibility, unlike 4-nitrophenyl (), which may hinder binding.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and structurally characterizing this thiazolidinone derivative?
- Synthesis : The compound can be synthesized via condensation reactions involving thiazolidinone precursors and cyanoacetamide derivatives. Key steps include the formation of the thiazolidin-4-one core, followed by Knoevenagel condensation with cyanoacetamide. Reaction optimization (e.g., solvent selection, temperature) is critical for yield improvement .
- Characterization : Use multi-spectral techniques:
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.
- NMR (¹H and ¹³C) to verify substituent positions and stereochemistry (e.g., E/Z configuration of the α,β-unsaturated carbonyl system).
- Mass spectrometry for molecular ion validation .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Compare experimental spectral data (e.g., NMR chemical shifts, coupling constants) with density functional theory (DFT)-calculated values to validate structural assignments. For example, discrepancies in ¹³C NMR signals may arise from solvent effects or dynamic conformational changes, which can be addressed via temperature-dependent NMR studies .
Advanced Research Questions
Q. What experimental strategies are effective for evaluating the biological activity of this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry to assess apoptosis/necrosis mechanisms .
- Target engagement : Perform molecular docking against receptors like PPARγ or EGFR to predict binding modes. Follow up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?
- Adopt continuous-flow reactors to enhance reaction control (e.g., precise temperature, residence time). For example, microreactors enable rapid mixing of reagents, reducing side reactions and improving yield consistency. Statistical tools like Design of Experiments (DoE) can optimize parameters (e.g., reactant stoichiometry, flow rate) .
Q. What computational approaches are suitable for analyzing structure-activity relationships (SAR) in this compound?
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity.
- Molecular dynamics (MD) simulations : Study conformational flexibility in aqueous or lipid bilayer environments to predict membrane permeability .
Methodological Considerations
Q. How should researchers address discrepancies in biological activity across different assay systems?
- Cross-validate results using orthogonal assays (e.g., compare MTT with ATP-based luminescence assays). Investigate cell-line-specific factors (e.g., expression levels of target proteins) and adjust experimental conditions (e.g., serum concentration, incubation time) .
Q. What steps are critical for ensuring reproducibility in spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
